N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is an intricate organic compound known for its diverse functional groups and potential applications in various scientific fields. The compound contains triazine, thiophene, and amide functionalities, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide, a multi-step synthesis is typically involved
Step 1: Synthesis of Thiophene-3-carboxamide
Reactants: Thiophene, carbonyl chloride.
Conditions: The reaction is carried out under inert atmosphere, typically in the presence of a base such as triethylamine.
Step 2: Formation of Triazine Ring
Reactants: Cyanuric chloride, dimethylamine, piperidine.
Conditions: The reaction proceeds under reflux conditions with appropriate solvents like dichloromethane.
Step 3: Coupling Reaction
Reactants: Intermediate from step 1 and 2.
Conditions: Coupling is achieved through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production may involve scalable adaptations of these synthetic steps, often incorporating flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide exhibits a range of chemical reactions due to its functional groups.
Types of Reactions
Oxidation and Reduction Reactions
Commonly subjected to oxidative conditions with reagents like hydrogen peroxide, yielding sulfoxide or sulfone derivatives.
Reduction reactions can involve hydrogenation to alter the triazine ring or thiophene moiety.
Substitution Reactions
Nucleophilic substitution on the triazine ring using nucleophiles like amines or thiols.
Electrophilic substitution at the thiophene ring, often catalyzed by Lewis acids.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Hydrogenated triazine or thiophene derivatives.
Substitution: : Varied depending on the nucleophile used, yielding amine, thioether, or halogenated products.
Scientific Research Applications
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has significant potential in various scientific domains:
Chemistry: : Utilized as a building block in synthetic organic chemistry for constructing complex molecules.
Biology: : Explored for its binding affinity to biological macromolecules, potentially modulating biological pathways.
Medicine: : Investigated for its pharmaceutical properties, including antimicrobial and anticancer activities.
Industry: : Applied in materials science for the synthesis of novel polymers and as a ligand in catalysis.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
Pathways Involved
Alters biochemical pathways through covalent or non-covalent interactions, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Compared to other triazine derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide stands out due to its unique substitution pattern.
Similar Compounds
Melamine: : Simpler triazine structure with amino groups, used in resin production.
Atrazine: : A herbicide with a chlorinated triazine ring, used in agriculture.
Cyanuric Chloride: : A triazine derivative used in the synthesis of other compounds.
Triazine-based drugs: : Various pharmaceutical agents with triazine cores, differing in their side chains and functional groups.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWRWSIHMFMCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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